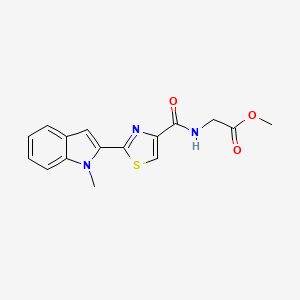

methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate

Description

Properties

IUPAC Name |

methyl 2-[[2-(1-methylindol-2-yl)-1,3-thiazole-4-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-19-12-6-4-3-5-10(12)7-13(19)16-18-11(9-23-16)15(21)17-8-14(20)22-2/h3-7,9H,8H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYDYXARVIZWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: The compound can be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects . The thiazole ring can also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate can be compared with other indole and thiazole derivatives:

Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.

Thiazole-4-carboxylic acid: A simpler thiazole derivative used in various chemical syntheses. The uniqueness of this compound lies in its combined indole-thiazole structure, which imparts distinct biological and chemical properties.

Biological Activity

Methyl 2-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamido)acetate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy. This article delves into its synthesis, biological mechanisms, and activity against various biological targets.

Chemical Structure and Synthesis

The compound is synthesized through a series of organic reactions involving the formation of indole and thiazole rings, followed by the introduction of the carboxamide group. The general synthetic route includes:

- Formation of the Indole Ring : Utilizing precursors such as 2-nitrotoluene via Fischer indole synthesis.

- Thiazole Ring Formation : Achieved through Hantzsch thiazole synthesis, which involves α-haloketones and thioamides.

- Coupling Reaction : The indole and thiazole rings are coupled using reagents like EDCI.

- Carboxamide Introduction : This step typically involves amide bond formation with acyl chlorides or related compounds.

Antitumor Activity

Research indicates that compounds containing thiazole and indole moieties exhibit significant antitumor properties. For instance, thiazoles have been shown to act as cytotoxic agents against various cancer cell lines:

- Cytotoxicity Studies : A study reported that thiazoles with specific substitutions demonstrated IC50 values ranging from 0.7 to 3.81 μM against different cancer types, including leukemia and non-small cell lung cancer .

- Mechanism of Action : The mechanism often involves the inhibition of essential enzymes or pathways in cancer cells, such as topoisomerases, which are crucial for DNA replication and repair .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties:

- Antibacterial Potency : Certain thiazoles have shown enhanced activity against bacterial strains compared to traditional antibiotics like ampicillin . For example, compounds were noted to inhibit Staphylococcus aureus topoisomerase IV selectively without affecting human topoisomerase II, indicating a promising therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Methyl Group on Indole | Increases electron density, enhancing binding affinity to targets |

| Thiazole Ring | Essential for cytotoxic activity; modifications can significantly alter potency |

| Carboxamide Group | Influences solubility and stability in biological systems |

Case Studies

- Indole-Thiazole Derivatives : A series of indole-linked thiazoles were synthesized and tested for cytotoxicity against several cancer cell lines. The most potent derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin .

- In Vivo Studies : Animal models have shown that certain thiazole derivatives can inhibit tumor growth significantly when administered at specific dosages, further validating their potential as anticancer agents.

Q & A

Advanced Research Question

- Target Identification : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding kinetics with suspected targets (e.g., kinases or GPCRs) .

- In Vitro Models : Prioritize cell lines expressing target receptors (e.g., HeLa for cytotoxicity screening) .

- Control Variables : Include positive/negative controls (e.g., known inhibitors) and solvent controls (DMSO <0.1%) to isolate compound effects .

- Reproducibility : Triplicate experiments with blinded data analysis to minimize bias .

What structural features influence the compound’s reactivity in derivatization reactions?

Basic Research Question

Key reactive sites include:

- Thiazole C-2 Position : Susceptible to nucleophilic substitution due to electron-withdrawing carboxamido group .

- Indole C-3 Position : Electrophilic aromatic substitution favored by electron-donating methyl groups .

- Ester Group : Hydrolysis under basic conditions to yield carboxylic acid derivatives .

Reactivity Optimization : Adjust pH (e.g., acidic for indole alkylation) and use catalysts (e.g., Pd/C for hydrogenation) .

How can crystallographic data resolve intermolecular interactions affecting stability?

Advanced Research Question

X-ray crystallography reveals:

- Hydrogen Bonding : N–H⋯N and N–H⋯O interactions stabilize dimer formation (e.g., R₂²(8) motifs in thiazole derivatives) .

- π-π Stacking : Centroid distances (~3.5 Å) between indole and thiazole rings enhance crystal packing .

- Steric Effects : Methyl groups on indole introduce torsional strain, reducing planarity and altering solubility .

What methodological approaches enhance pharmacokinetic properties of this compound?

Advanced Research Question

- Prodrug Design : Modify the ester group to improve bioavailability (e.g., ethyl to PEGylated esters for sustained release) .

- Metabolic Stability : Assess CYP450 interactions using liver microsomes; introduce fluorine substituents to reduce oxidation .

- LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to balance hydrophobicity (target LogP ~2–3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.